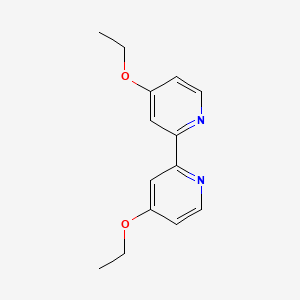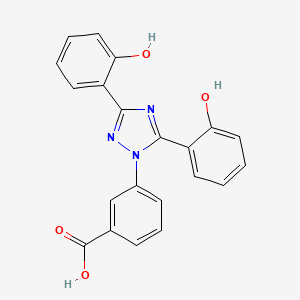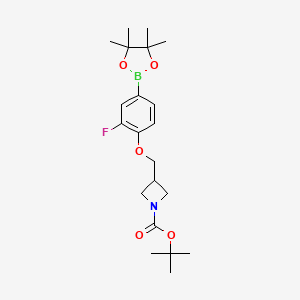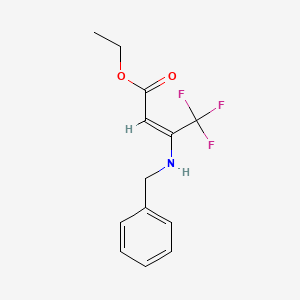
(E)-Ethyl 3-(benzylamino)-4,4,4-trifluorobut-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-Ethyl 3-(benzylamino)-4,4,4-trifluorobut-2-enoate is a synthetic organic compound characterized by the presence of a trifluoromethyl group, an ethyl ester, and a benzylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Ethyl 3-(benzylamino)-4,4,4-trifluorobut-2-enoate typically involves the reaction of ethyl 4,4,4-trifluorobut-2-enoate with benzylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require a catalyst to facilitate the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to achieve the desired quality standards.
Análisis De Reacciones Químicas
Types of Reactions
(E)-Ethyl 3-(benzylamino)-4,4,4-trifluorobut-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varying functional groups.
Aplicaciones Científicas De Investigación
(E)-Ethyl 3-(benzylamino)-4,4,4-trifluorobut-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorinated polymers.
Mecanismo De Acción
The mechanism of action of (E)-Ethyl 3-(benzylamino)-4,4,4-trifluorobut-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with its target, leading to a cascade of biochemical events that result in the desired effect. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl (E)-3-(benzylamino)but-2-enoate: Similar structure but lacks the trifluoromethyl group.
Vinyl sulfone derivatives: Share similar reactivity patterns but differ in their functional groups.
Uniqueness
(E)-Ethyl 3-(benzylamino)-4,4,4-trifluorobut-2-enoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C13H14F3NO2 |
|---|---|
Peso molecular |
273.25 g/mol |
Nombre IUPAC |
ethyl (E)-3-(benzylamino)-4,4,4-trifluorobut-2-enoate |
InChI |
InChI=1S/C13H14F3NO2/c1-2-19-12(18)8-11(13(14,15)16)17-9-10-6-4-3-5-7-10/h3-8,17H,2,9H2,1H3/b11-8+ |
Clave InChI |
GBHULWMFABYDDB-DHZHZOJOSA-N |
SMILES isomérico |
CCOC(=O)/C=C(\C(F)(F)F)/NCC1=CC=CC=C1 |
SMILES canónico |
CCOC(=O)C=C(C(F)(F)F)NCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


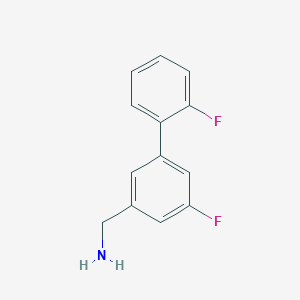

![Boronic acid, B-[2-fluoro-4-(1-pyrrolidinyl)phenyl]-](/img/structure/B12078754.png)
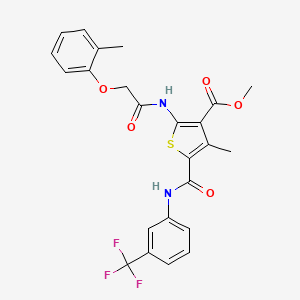
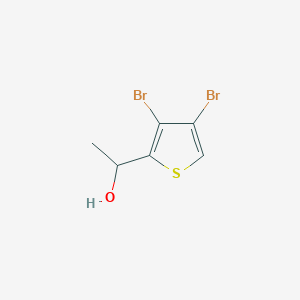
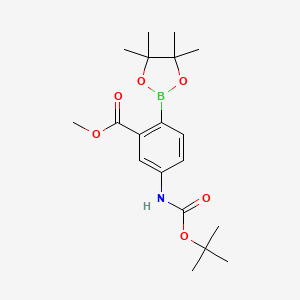
![Ethyl 6-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylate](/img/structure/B12078798.png)
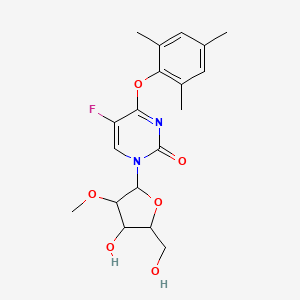
ammonium chloride](/img/structure/B12078811.png)
